molecular formula C14H16O4S B8475277 2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

Cat. No. B8475277
M. Wt: 280.34 g/mol
InChI Key: FQOHMDPQTPNTEK-UHFFFAOYSA-N
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Patent
US07947852B2

Procedure details

The compound obtained in Step A (21.4 mmol) is dissolved in 120 ml of tetrahydrofuran, and potassium tent-butylate (64.2 mmol) is added in small portions. After stirring for 30 minutes at ambient temperature, the reaction mixture is evaporated to dryness. The residue obtained is taken up in 150 ml of water and the aqueous phase is extracted twice with 60 ml of diethyl ether. The organic phase is washed with water, dried over magnesium sulphate, decolourised on vegetable carbon and evaporated. The residue obtained is purified on silica gel (eluant: petroleum ether) to yield the title product in the form of a yellow oil.
Quantity
21.4 mmol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
64.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=2)[CH:11]=[CH:10][CH:9]=1)(=O)=O.[K].CCSC(N(CC(C)C)CC(C)C)=O>O1CCCC1.O>[CH3:19][O:18][C:15]1[CH:16]=[C:17]2[C:12]([CH:11]=[CH:10][CH:9]=[C:8]2[CH:7]=[CH2:6])=[CH:13][CH:14]=1 |^1:19|

Inputs

Step One
Name
Quantity
21.4 mmol
Type
reactant
Smiles
CS(=O)(=O)OCCC1=CC=CC2=CC=C(C=C12)OC
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
64.2 mmol
Type
reactant
Smiles
CCSC(=O)N(CC(C)C)CC(C)C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with 60 ml of diethyl ether
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified on silica gel (eluant: petroleum ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C2C=CC=C(C2=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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